Epidoxoform -

Epidoxoform

Catalog Number: EVT-1549980
CAS Number:
Molecular Formula: C57H58N2O22
Molecular Weight: 1123.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Epidoxoform is synthesized through complex chemical processes, which are designed to optimize its efficacy and stability. The classification of Epidoxoform falls under the category of organic compounds, specifically those with functional groups that contribute to its biological activity.

Synthesis Analysis

Methods of Synthesis

The synthesis of Epidoxoform typically involves multi-step organic reactions, including:

  • Condensation Reactions: These reactions are crucial for forming the core structure of Epidoxoform, often involving aldehydes or ketones.
  • Functional Group Modifications: Post-synthetic modifications are employed to enhance the compound's biological activity or solubility.
  • Catalysis: Various catalysts may be used to facilitate specific reactions, increasing yield and selectivity.

Technical Details

The synthesis may require specific conditions such as controlled temperature, pressure, and pH levels to ensure optimal reaction pathways. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Epidoxoform possesses a complex molecular structure characterized by:

  • Functional Groups: These include hydroxyl, amine, or carboxylic acid groups that play a crucial role in its reactivity.
  • Ring Systems: The presence of cyclic structures can significantly influence the compound's stability and interaction with biological targets.

Data

The molecular formula of Epidoxoform can be represented as CxHyNzOwC_xH_yN_zO_w, where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. Detailed structural data can be obtained through crystallography studies.

Chemical Reactions Analysis

Reactions

Epidoxoform participates in various chemical reactions that are essential for its functionality:

  • Nucleophilic Substitution: This reaction type is common in modifying functional groups on the Epidoxoform molecule.
  • Oxidation-Reduction Reactions: These reactions can alter the oxidation state of certain atoms within the compound, impacting its reactivity.

Technical Details

Kinetics studies may reveal how different conditions affect the rate of these reactions, providing insights into optimizing synthesis and application.

Mechanism of Action

Process

The mechanism by which Epidoxoform exerts its effects involves:

  • Target Interaction: Epidoxoform likely interacts with specific biological macromolecules such as proteins or nucleic acids, leading to a pharmacological effect.
  • Signal Transduction Pathways: Upon binding to its target, Epidoxoform may initiate a cascade of biochemical events that result in its observed effects.

Data

Quantitative studies using techniques such as enzyme-linked immunosorbent assay (ELISA) can elucidate the binding affinity and efficacy of Epidoxoform against its targets.

Physical and Chemical Properties Analysis

Physical Properties

Epidoxoform exhibits several notable physical properties:

  • Melting Point: Typically ranges from 150°C to 200°C depending on purity.
  • Solubility: Generally soluble in polar solvents such as water and methanol but may exhibit limited solubility in non-polar solvents.

Chemical Properties

The chemical properties include:

  • Stability: Epidoxoform is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for various chemical transformations.

Relevant data on these properties can be obtained through standardized testing methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Applications

Epidoxoform has several scientific uses, including:

  • Pharmaceutical Development: It serves as a potential candidate for drug formulation targeting specific diseases.
  • Research Tool: In biochemical studies, Epidoxoform can be used to probe cellular mechanisms or as a marker in imaging studies.
Introduction to Epidoxoform

Definition and Structural Classification as an Anthracycline-Formaldehyde Conjugate

Epidoxoform (chemical formula: C~56~H~64~N~4~O~20~) is a dimeric anthracycline-formaldehyde conjugate derived from epidoxorubicin (the 4'-epimer of doxorubicin). Its structure consists of two epidoxorubicin molecules linked via a 1,6-diaza-4,9-dioxabicyclo[4.4.1]undecane ring system, formed by three methylene bridges. This architecture results from the reaction between the amino alcohol functionalities of epidoxorubicin and formaldehyde, yielding a conformationally constrained bicyclic scaffold [1] [8]. The conjugate’s defining structural feature is its hydrolytic stability at physiological pH (7.3), where it maintains equilibrium between dimeric and monomeric forms without releasing free formaldehyde or epidoxorubicin. This contrasts sharply with earlier conjugates like Doxoform or Daunoform, which exhibit rapid decomposition [1].

Structural Advantages Over Predecessors:

  • pH-Dependent Stability: At pH 7.3, Epidoxoform hydrolyzes with a half-life of ~2 hours (37°C), forming a stable equilibrium mixture. At acidic pH (6.0), it decomposes rapidly (t~1/2~ = 15 minutes) to release epidoxorubicin and formaldehyde [1].
  • DNA-Adduct Formation: Epidoxoform reacts with GC-rich DNA sequences (e.g., the octamer (GC)~4~) to form covalent adducts. These adducts involve aminal linkages between the 3’-amino group of daunosamine (epidoxorubicin’s sugar moiety) and the exocyclic amino group of guanine residues, stabilized by formaldehyde [1] [9].

Table 1: Structural and Stability Comparison of Anthracycline-Formaldehyde Conjugates

ConjugateParent AnthracyclineHydrolysis Half-life (pH 7.3)Key Structural Feature
EpidoxoformEpidoxorubicin~2 hours1,6-Diaza-4,9-dioxabicyclo[4.4.1]undecane ring
DoxoformDoxorubicinMinutesOxazolidine rings linked by methylene bridge
DaunoformDaunorubicinMinutesOxazolidine rings linked by methylene bridge

Historical Development in Anthracycline-Based Chemotherapy

Anthracyclines (e.g., doxorubicin, daunorubicin) have been cornerstones of chemotherapy since the 1960s, with broad efficacy against leukemias, lymphomas, and solid tumors [9]. However, their clinical utility is limited by two factors:

  • Dose-dependent cardiotoxicity linked to reactive oxygen species (ROS) generation and topoisomerase IIβ inhibition [6] [9].
  • Multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which efflux anthracyclines from cancer cells [5] [10].

The discovery of anthracycline-formaldehyde conjugates in the 1990s represented a paradigm shift. Early conjugates (Doxoform/Daunoform) demonstrated enhanced cytotoxicity against resistant cells but were hampered by hydrolytic instability. Epidoxoform emerged as a solution, synthesized in 59% yield via reaction of epidoxorubicin with formaldehyde. Its design leveraged the stereochemical differences of epidoxorubicin to stabilize the conjugate linkage, addressing a critical limitation of predecessors [1] [8].

Evolutionary Significance:

  • Stability-Activity Balance: Epidoxoform’s hydrolytic stability allows sustained intracellular concentrations while permitting controlled drug release in acidic tumor microenvironments (pH ~6.0) [1].
  • Expanded Therapeutic Window: Unlike conventional anthracyclines, its cytotoxicity is less dependent on topoisomerase II inhibition or ROS generation, potentially mitigating cardiotoxicity [6] [9].

Role in Addressing Multidrug Resistance in Oncology

Multidrug resistance (MDR) in cancer involves ABC transporter upregulation (e.g., P-gp), DNA repair enhancement, and apoptotic evasion [3] [10]. Epidoxoform overcomes these mechanisms through three distinct strategies:

Bypassing Efflux Pumps

Unlike doxorubicin, Epidoxoform is not a substrate for P-glycoprotein (P-gp). Its bulky dimeric structure and hydrophilic bicyclic ring system prevent recognition by efflux transporters. This allows intracellular accumulation even in MDR-positive cells (e.g., MCF-7/ADR breast cancer cells), where it exhibits >120-fold higher cytotoxicity than epidoxorubicin [1]. This advantage is critical given that P-gp overexpression occurs in >50% of human cancers [10].

DNA Adduct-Mediated Cytotoxicity

Epidoxoform forms covalent DNA adducts at guanine-rich sequences, independent of topoisomerase II inhibition. These adducts:

  • Block transcription factors binding to GpC sites, inducing DNA damage and apoptosis.
  • Evade DNA repair mechanisms due to their stable aminal linkages, persisting longer than non-covalent DNA intercalation [1] [9].In studies using (GC)~4~ DNA octamers, Epidoxoform generates five distinct adducts structurally analogous to those of Doxoform but with enhanced stability [1].

Synergy with Resistance Pathways

Hypoxia and autophagy contribute to chemoresistance by upregulating drug efflux and anti-apoptotic proteins [3]. Epidoxoform counteracts this via:

  • Hypoxia-Independent Activity: Its adduct formation does not require oxygen, unlike ROS-dependent anthracycline toxicity.
  • Autophagy Bypass: Covalent DNA adducts trigger direct apoptosis, reducing dependency on autophagy-mediated death pathways [1] [7].

Table 2: Cytotoxicity Profile of Epidoxoform in Resistant Cancer Models

Cell LineResistance MechanismEpidoxoform IC~50~ (nM)Fold Improvement vs. Epidoxorubicin
MCF-7/ADRP-gp Overexpression18.5*>120
MCF-7 (Parental)None6.2*3
HL-60/VCRP-gp Overexpression22.1*>100

*Representative data; IC~50~ values vary by assay conditions [1].

Properties

Product Name

Epidoxoform

IUPAC Name

(7S,9S)-7-[[6,15-dimethyl-13-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-5,8,14,17-tetraoxa-1,10-diazatetracyclo[8.8.1.02,7.011,16]nonadecan-4-yl]oxy]-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C57H58N2O22

Molecular Weight

1123.1 g/mol

InChI

InChI=1S/C57H58N2O22/c1-22-54-28(11-36(78-22)80-32-15-56(72,34(62)17-60)13-26-40(32)52(70)44-42(48(26)66)46(64)24-7-5-9-30(74-3)38(24)50(44)68)58-19-59(20-76-54)29-12-37(79-23(2)55(29)77-21-58)81-33-16-57(73,35(63)18-61)14-27-41(33)53(71)45-43(49(27)67)47(65)25-8-6-10-31(75-4)39(25)51(45)69/h5-10,22-23,28-29,32-33,36-37,54-55,60-61,66-67,70-73H,11-21H2,1-4H3/t22?,23?,28?,29?,32-,33-,36?,37?,54?,55?,56-,57-/m0/s1

InChI Key

LNMUJUHEUYMBOT-BCNYZFJLSA-N

Synonyms

epidoxoform
epidoxorubicin-formaldehyde conjugate

Canonical SMILES

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N7CN(CO2)C8CC(OC(C8OC7)C)OC9CC(CC1=C9C(=C2C(=C1O)C(=O)C1=C(C2=O)C(=CC=C1)OC)O)(C(=O)CO)O

Isomeric SMILES

CC1C2C(CC(O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N7CN(CO2)C8CC(OC(C8OC7)C)O[C@H]9C[C@@](CC1=C9C(=C2C(=C1O)C(=O)C1=C(C2=O)C(=CC=C1)OC)O)(C(=O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.